molecular formula C15H12N4O B2746324 5-Hydrazino-2-(naphthylmethyl)-1,3-oxazole-4-carbonitrile CAS No. 1256627-96-9

5-Hydrazino-2-(naphthylmethyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2746324
CAS No.: 1256627-96-9
M. Wt: 264.288
InChI Key: DUXLPJUAUMWSMK-UHFFFAOYSA-N
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Description

5-Hydrazino-2-(naphthylmethyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound that features a hydrazino group, a naphthylmethyl substituent, and an oxazole ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazino-2-(naphthylmethyl)-1,3-oxazole-4-carbonitrile typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides.

    Introduction of the Naphthylmethyl Group: The naphthylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using naphthylmethyl chloride and an appropriate catalyst.

    Addition of the Hydrazino Group: The hydrazino group can be introduced by reacting the intermediate compound with hydrazine hydrate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

5-Hydrazino-2-(naphthylmethyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Primary amines.

    Substitution: Substituted hydrazino derivatives.

Scientific Research Applications

5-Hydrazino-2-(naphthylmethyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Material Science: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 5-Hydrazino-2-(naphthylmethyl)-1,3-oxazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, while the oxazole ring can participate in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    5-Hydrazino-2-pyrazolines: These compounds also contain a hydrazino group and a heterocyclic ring but differ in the ring structure.

    5-Hydrazino-2-methoxypyridine: This compound has a similar hydrazino group but features a pyridine ring instead of an oxazole ring.

Uniqueness

5-Hydrazino-2-(naphthylmethyl)-1,3-oxazole-4-carbonitrile is unique due to the presence of the naphthylmethyl group, which can enhance its interactions with biological targets and improve its solubility and stability. The combination of the oxazole ring and the carbonitrile group also provides unique electronic properties that can be exploited in various applications.

Properties

IUPAC Name

5-hydrazinyl-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c16-9-13-15(19-17)20-14(18-13)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,19H,8,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXLPJUAUMWSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NC(=C(O3)NN)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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